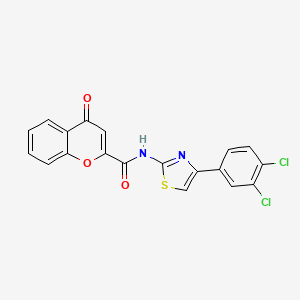
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide is an organic compound characterized by its complex structure, which includes multiple benzoyl and benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives with benzoyl chloride, followed by subsequent amidation reactions. The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process. The final product is purified through recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles such as amines or alcohols replace the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoylbenzamide: Lacks the additional benzoyl groups present in 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide.
4-Benzoylbenzamide: Contains only one benzoyl group, making it less complex.
N-(2-Benzoyl-p-tolyl)benzamide: Similar structure but with fewer benzoyl groups.
Uniqueness
This compound is unique due to its multiple benzoyl and benzamide groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROZPKOKKNUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate](/img/structure/B2470767.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2470768.png)


![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)

![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)
![2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2470783.png)
